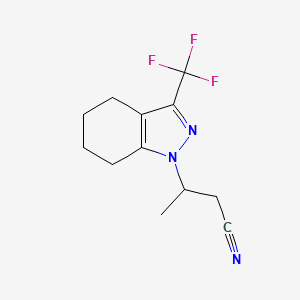
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile is a complex organic compound characterized by the presence of a trifluoromethyl group and a nitrile group. This compound belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile typically involves multiple steps, starting with the construction of the indazole ring followed by the introduction of the trifluoromethyl group and the nitrile group. Common synthetic routes include:
Indazole Synthesis: The indazole ring can be synthesized through the cyclization of o-aminobenzonitriles with hydrazines.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Nitrile Introduction: The nitrile group can be introduced through the reaction of appropriate halides with cyanide salts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reagents and solvents. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid, under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or cyanides, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary or secondary amines, alcohols.
Substitution Products: Substituted nitriles or trifluoromethyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in the study of indazole derivatives and their reactivity. It serves as a building block for the synthesis of more complex molecules. Biology: Indazoles, including this compound, are investigated for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound may be used in the development of new pharmaceuticals, particularly those targeting diseases where indazole derivatives show promise. Industry: In agrochemicals, indazoles are used to develop new pesticides and herbicides.
Wirkmechanismus
The mechanism by which 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It may bind to receptors, modulating their activity.
Pathways: It may interfere with signaling pathways relevant to disease progression.
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)indazole: Similar structure but lacks the butanenitrile group.
4-(Trifluoromethyl)indazole: Different position of the trifluoromethyl group.
Indazole-3-carboxamide: Contains a carboxamide group instead of nitrile.
Uniqueness: 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile is unique due to its specific combination of trifluoromethyl and nitrile groups, which confer distinct chemical and biological properties compared to other indazoles.
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c1-8(6-7-16)18-10-5-3-2-4-9(10)11(17-18)12(13,14)15/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPDLECWDNLGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![n-[(2-Chlorophenyl)(cyano)methyl]-5-methyloxolane-3-carboxamide](/img/structure/B2896764.png)
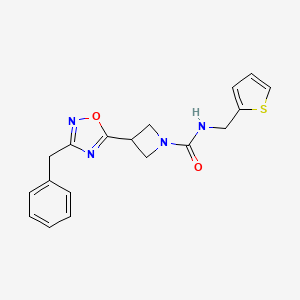
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/new.no-structure.jpg)
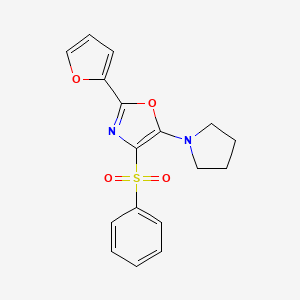
![3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea](/img/structure/B2896771.png)
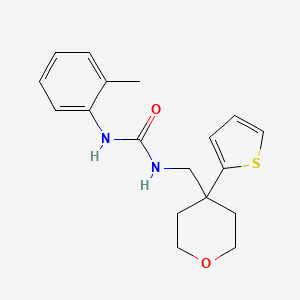
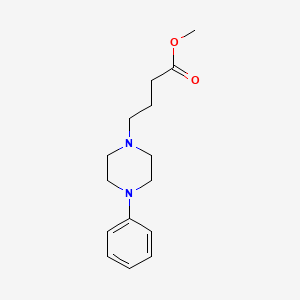
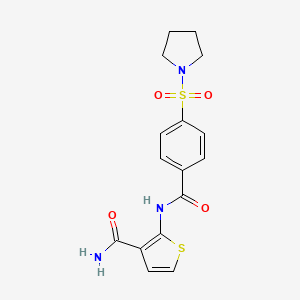
![propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2896780.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2896781.png)
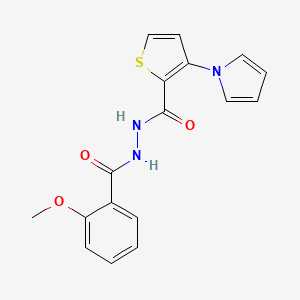
![3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2896783.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2896784.png)
![Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B2896786.png)
